Boc-S-methyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-S-methyl-L-cysteine is a derivative of the amino acid cysteine, where the thiol group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-S-methyl-L-cysteine can be synthesized through the protection of the thiol group of L-cysteine with a Boc group. The typical synthetic route involves the reaction of L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Boc-S-methyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products:
Oxidation: Disulfides.
Reduction: Free thiols.
Substitution: Free thiol group after Boc removal.
Scientific Research Applications
Boc-S-methyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected cysteine derivative.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of complex molecules and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Boc-S-methyl-L-cysteine involves the protection of the thiol group, which prevents unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the thiol group. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .
Comparison with Similar Compounds
Boc-L-cysteine: Similar in structure but without the methyl group on the thiol.
Fmoc-S-methyl-L-cysteine: Uses a different protecting group (Fmoc) for the amino function.
Cbz-S-methyl-L-cysteine: Uses a benzyl carbamate (Cbz) protecting group.
Uniqueness: Boc-S-methyl-L-cysteine is unique due to its specific protecting group (Boc) and the presence of a methyl group on the thiol. This combination provides stability and reactivity that are advantageous in various synthetic and research applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDQTEFRLDDJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.